3'-Amino-5'-methyl-4',7'-dihydrospiro[1,3-dioxolane-2,1'-isoindole]-3a',7a'-dicarbonitrile
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Overview
Description
3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarbonitrile precursor and an amine.
Spirocyclization: The spiro structure is introduced by reacting the isoindole intermediate with a dioxolane derivative under acidic or basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reactions are often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and dicarbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, its spiro structure may enable it to interact with enzymes and receptors in a unique manner, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-4H-1,2,4-triazole: A compound with similar functional groups but lacking the spiro structure.
3-Amino-5-mercapto-1,2,4-triazole: Contains an amino group and a mercapto group, with different reactivity compared to the dicarbonitrile groups.
3-Amino-5-methyl-1,2,4-triazole: Similar in having an amino and methyl group but differs in the overall structure and reactivity.
Uniqueness
3’-Amino-5’-methyl-4’,7’-dihydrospiro[1,3-dioxolane-2,1’-isoindole]-3a’,7a’-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
3'-amino-5'-methylspiro[1,3-dioxolane-2,1'-4,7-dihydroisoindole]-3'a,7'a-dicarbonitrile |
InChI |
InChI=1S/C13H14N4O2/c1-9-2-3-12(8-15)11(6-9,7-14)10(16)17-13(12)18-4-5-19-13/h2H,3-6H2,1H3,(H2,16,17) |
InChI Key |
VOVRHYJXRBXJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(C(C1)(C(=NC23OCCO3)N)C#N)C#N |
Origin of Product |
United States |
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